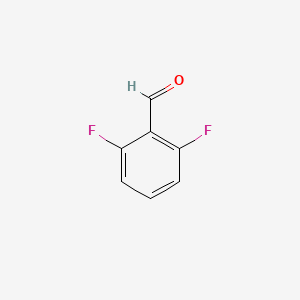

2,6-Difluorobenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRUJSGHKNOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195909 | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-81-0 | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluorobenzaldehyde physical properties

An In-depth Technical Guide to 2,6-Difluorobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal aromatic aldehyde that has garnered significant attention across various scientific disciplines. Its unique molecular architecture, characterized by two fluorine atoms positioned ortho to the aldehyde group, imparts distinct reactivity and physicochemical properties. These attributes make it an invaluable building block and intermediate in the synthesis of complex molecules. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, delving into its core properties, synthesis methodologies, chemical behavior, and critical applications, with a particular focus on its role in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of fluorine atoms can significantly enhance the biological activity, metabolic stability, and bioavailability of derivative compounds, positioning this compound as a cornerstone of modern medicinal chemistry.[1][2]

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a white or colorless to light yellow liquid or low-melting solid.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O | [3][4] |

| Molecular Weight | 142.10 g/mol | [1][5] |

| CAS Number | 437-81-0 | [1][4][6] |

| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [1] |

| Melting Point | 15-17 °C (lit.) | [6][7] |

| Boiling Point | 82-84 °C at 15 mmHg (lit.) | [6][8][7] |

| Density | 1.317 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.502 (lit.) | [6][7] |

| Flash Point | 82.5 °C (180.5 °F) - closed cup | [6][9] |

| SMILES String | Fc1cccc(F)c1C=O | [6][9] |

| InChI Key | SOWRUJSGHKNOKN-UHFFFAOYSA-N | [6][9] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prominent methods are detailed below.

Method 1: Ortho-Directed Lithiation of 1,3-Difluorobenzene

This laboratory-scale synthesis leverages the directing effect of the fluorine atoms to achieve selective formylation at the C2 position. The strong electron-withdrawing nature of fluorine acidifies the proton situated between them, facilitating its removal by a strong base like butyl lithium.

Causality and Experimental Rationale:

-

Starting Material: 1,3-Difluorobenzene is used as the foundational aromatic ring.

-

Deprotonation: Butyl lithium (BuLi), a potent organolithium base, is employed to deprotonate the most acidic position (C2) on the ring. The reaction is conducted at very low temperatures (-50 °C) to prevent side reactions and ensure kinetic control of the lithiation.[10]

-

Formylation: N-methylformanilide serves as the formyl group donor. The lithium-halogen exchange results in the formation of the aldehyde upon acidic workup.

-

Purification: The final product is isolated and purified via distillation under reduced pressure to achieve high purity.[10]

Step-by-Step Experimental Protocol: [10]

-

Dissolve 1,3-difluorobenzene (0.22 mole) in 150 ml of anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add butyl lithium (0.228 mole, 2.3M in hexane) over 20 minutes, ensuring the internal temperature remains at -50 °C.

-

Stir the reaction mixture at -50 °C for 1.5 hours.

-

In a separate flask, dissolve N-methylformanilide (0.22 mole) in 50 ml of anhydrous THF.

-

Add the N-methylformanilide solution to the reaction mixture over 20 minutes, maintaining the temperature at -50 °C.

-

Continue stirring at -50 °C for an additional 1.5 hours.

-

Quench the reaction by slowly pouring the mixture into 1 liter of cold 1N sulfuric acid.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain a crude oil.

-

Purify the oil by vacuum distillation. Collect the fraction boiling at 72-74 °C / 12 mmHg to yield pure this compound.[10]

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

Method 2: Industrial Halogen Exchange

For large-scale production, a halogen exchange (Halex) reaction is often employed. This method involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt.[11]

Process Overview: This industrial method uses 2,6-dichlorobenzaldehyde as the starting material. The reaction is carried out with potassium fluoride as the fluorinating agent in a high-boiling point solvent like sulfolane. A phase-transfer catalyst, such as tetrabutylammonium chloride, is essential to facilitate the exchange by improving the solubility and reactivity of the fluoride salt in the organic medium. The process is conducted under anhydrous and oxygen-free conditions to achieve a high conversion rate and product quality.

Chemical Reactivity and Key Synthetic Applications

The aldehyde functional group in this compound is a versatile handle for numerous chemical transformations. The flanking fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of both the aldehyde and the aromatic ring. It serves as a reactant in various named reactions to produce complex heterocyclic structures.

Key Reactions:

-

Wittig Olefination: It readily undergoes Wittig reactions with phosphoranes, such as acetylmethylidenetriphenyl phosphorane, to form α,β-unsaturated ketones like (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one.[6][7]

-

Cyclocondensation Reactions: It is a key substrate for one-pot cyclocondensation reactions. For instance, reacting it with ethyl cyanoacetate and thiourea leads to the synthesis of dihydrouracil derivatives.[6][7]

-

Benzimidazole Synthesis: It reacts with 1,2-phenylenediamine, often catalyzed by an acid like p-toluenesulfonic acid, to form 1,2-disubstituted benzimidazoles.[6][7]

-

Benzo[b]thiophene Synthesis: Treatment with methyl thioglycolate in the presence of a base like potassium carbonate yields methyl 4-fluorobenzo[b]thiophene-2-carboxylate.[6][7]

Caption: Key synthetic transformations of this compound.

Role in Drug Development and Agrochemicals

This compound is a cornerstone intermediate in the pharmaceutical and agrochemical sectors.[2]

-

Pharmaceuticals: The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. This compound is integral to the synthesis of various therapeutic agents, including anti-inflammatory, antiviral, and anti-cancer drugs.[1][2] The fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity, and enhance membrane permeability. The pharmaceutical intermediates segment is the dominant application for this compound.[2]

-

Agrochemicals: In agriculture, it is used to produce advanced pesticides and herbicides.[1][2] The resulting fluorinated compounds often exhibit enhanced efficacy and better environmental profiles.

-

Material Science: It also serves as a precursor in the synthesis of liquid crystal materials.[11]

Spectral Data for Characterization

Definitive identification and purity assessment of this compound rely on standard analytical techniques.

-

Mass Spectrometry (MS): The NIST WebBook database contains the electron ionization mass spectrum for this compound, which can be used for structural confirmation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the structure. The proton NMR would show characteristic signals for the aldehyde proton and the aromatic protons, with coupling patterns influenced by the fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1700 cm⁻¹.

While detailed spectra are not provided here, they are available from commercial suppliers and spectral databases.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification:

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][8]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]

-

The recommended storage temperature is between 2°C and 8°C.[1][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[3][4][12]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful tool for molecular design and synthesis. Its unique electronic properties, conferred by the ortho-difluoro substitution, make it an indispensable precursor for high-value compounds in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its physical properties, synthetic pathways, reactivity, and handling requirements is essential for any scientist looking to leverage its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. market.us [market.us]

- 3. fishersci.at [fishersci.at]

- 4. chemscene.com [chemscene.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound 98 437-81-0 [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 437-81-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2,6-Difluorobenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,6-difluorobenzaldehyde, a key building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis methodologies, reactivity, and significant applications, with a focus on providing actionable insights and robust protocols.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that presents as a colorless to light yellow liquid or low-melting solid.[1][2] The presence of two fluorine atoms ortho to the aldehyde group significantly influences its reactivity and physical properties. These electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 437-81-0 | [3][4] |

| Molecular Formula | C₇H₄F₂O | [3][5] |

| Molecular Weight | 142.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Melting Point | 15-17 °C | [4] |

| Boiling Point | 82-84 °C at 15 mmHg | [4] |

| Density | 1.317 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.502 |

Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehydic and aromatic protons. The aldehydic proton typically appears as a singlet around δ 10.0 ppm. The aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon in the downfield region (around 190 ppm). The aromatic carbons display signals with splitting patterns indicative of carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are invaluable for its identification. Key vibrational frequencies include:

-

A strong, sharp absorption band for the carbonyl (C=O) stretch, typically observed around 1700-1720 cm⁻¹.

-

C-H stretching vibrations of the aldehyde group appearing in the region of 2720-2820 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ range.[6]

-

Strong C-F stretching bands, which are characteristic of fluorinated aromatic compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak [M]⁺ at m/z 142.[5] The fragmentation pattern is characterized by the loss of a hydrogen atom ([M-H]⁺), a formyl radical ([M-CHO]⁺), and other fragments typical of substituted benzaldehydes.

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from laboratory-scale preparations to industrial production methods.

Laboratory-Scale Synthesis via Ortho-Lithiation

A common laboratory preparation involves the ortho-lithiation of 1,3-difluorobenzene followed by formylation. This method offers good yields and is amenable to standard laboratory equipment.

Caption: Synthetic workflow for this compound via ortho-lithiation.

Experimental Protocol:

-

Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Industrial-Scale Synthesis

On an industrial scale, this compound is often produced from 2,6-dichlorobenzaldehyde via a halogen exchange (Halex) reaction using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent.[7][8] Phase-transfer catalysts are frequently employed to enhance the reaction rate and yield.[8] Another industrial route involves the controlled oxidation of 2,6-difluorotoluene.[9]

Chemical Reactivity and Synthetic Applications

The unique electronic properties imparted by the two ortho-fluorine atoms make this compound a versatile reagent in a variety of chemical transformations.

Oxidation

This compound can be readily oxidized to the corresponding 2,6-difluorobenzoic acid using common oxidizing agents such as potassium permanganate or sodium chlorite.[1] 2,6-Difluorobenzoic acid is itself a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[10][11][12]

Reduction

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding 2,6-difluorobenzyl alcohol.[7] Mild reducing agents like sodium borohydride in an alcoholic solvent are typically employed for this transformation.[7][13]

Nucleophilic Addition and Condensation Reactions

The electron-deficient carbonyl carbon of this compound is highly reactive towards nucleophiles. It readily participates in classic condensation reactions.

-

Knoevenagel Condensation: This reaction involves the condensation of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to form α,β-unsaturated products.

Caption: General scheme of the Knoevenagel condensation with this compound.

-

Wittig Reaction: this compound is an excellent substrate for the Wittig reaction, reacting with phosphorus ylides to form alkenes. This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. For instance, it can be used to synthesize substituted pyrimidines, benzimidazoles, and other nitrogen- and sulfur-containing heterocycles that are of interest in medicinal chemistry.[14]

Applications in Drug Discovery and Development

The 2,6-difluorophenyl moiety is a common structural motif in many biologically active molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate. Consequently, this compound is a critical intermediate in the synthesis of various therapeutic agents.

-

Antifungal Agents: Benzaldehyde derivatives have been investigated for their antifungal properties.[15] The unique electronic and steric properties of this compound make it an attractive starting material for the development of novel antifungal compounds.

-

Kinase Inhibitors: The 2,6-difluorophenyl group is present in several kinase inhibitors.[16][17][18][19][20] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. This compound serves as a key building block for the synthesis of these targeted therapies.

-

Anti-Cancer Agents: The incorporation of the 2,6-difluorophenyl group into various molecular scaffolds has led to the development of potent anti-cancer agents.[21][22]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and highly valuable chemical intermediate with a broad range of applications in organic synthesis. Its unique chemical properties, stemming from the presence of two ortho-fluorine atoms, make it an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 437-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. 437-81-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. kaibangchem.com [kaibangchem.com]

- 8. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,6-Difluorobenzoic acid 98 385-00-2 [sigmaaldrich.com]

- 11. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 14. scientificlabs.com [scientificlabs.com]

- 15. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Anti-Cancer Agents in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 22. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2,6-Difluorobenzaldehyde

This guide provides an in-depth analysis of the spectral data of 2,6-difluorobenzaldehyde (C₇H₄F₂O), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a planar aromatic ring with an aldehyde functional group. The two fluorine atoms at the ortho positions significantly influence the molecule's electronic environment and, consequently, its spectral properties. The steric hindrance and strong electron-withdrawing nature of the fluorine atoms are key factors in the interpretation of the spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the aromatic protons. The electron-withdrawing fluorine atoms deshield the adjacent protons, shifting their signals downfield.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).

¹H NMR Data Summary

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.4 | t | 1.2 |

| Ar-H (meta) | 7.1-7.2 | m | - |

| Ar-H (para) | 7.6-7.7 | m | - |

Interpretation:

-

The aldehydic proton resonates significantly downfield at approximately 10.4 ppm, a characteristic chemical shift for aldehydes. The triplet multiplicity arises from a small coupling to the two meta-protons.

-

The aromatic protons appear as a complex multiplet between 7.1 and 7.7 ppm. The protons meta to the aldehyde group are expected to be more shielded (upfield) than the para proton due to the combined electronic effects of the aldehyde and fluorine substituents. The fluorine atoms also induce through-space and through-bond couplings to the aromatic protons, further complicating the splitting patterns.

Caption: Key ¹H NMR spectral correlations for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 101 MHz or 126 MHz NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent peak (77.16 ppm).

¹³C NMR Data Summary

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 185.5 |

| C-F | 163.5 (d, ¹JCF ≈ 265 Hz) |

| C-CHO | 115.5 (t, ³JCF ≈ 10 Hz) |

| C-para | 137.0 |

| C-meta | 113.0 (d, ²JCF ≈ 20 Hz) |

Interpretation:

-

The carbonyl carbon (C=O) appears at a characteristic downfield chemical shift of around 185.5 ppm.

-

The carbons directly bonded to fluorine (C-F) show a large chemical shift (around 163.5 ppm) and a large one-bond coupling constant (¹JCF) of approximately 265 Hz, which is typical for C-F bonds.

-

The ipso-carbon (C-CHO) is observed around 115.5 ppm and exhibits a triplet multiplicity due to coupling with the two ortho-fluorine atoms.

-

The para-carbon resonates at about 137.0 ppm.

-

The meta-carbons appear at approximately 113.0 ppm and are split into a doublet by the adjacent fluorine atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shifts are very sensitive to the electronic environment.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

-

Instrumentation: Acquire the spectrum on a 376 MHz NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum.

-

Data Processing: Process the data and reference the chemical shifts to an external standard like CFCl₃ (0 ppm) or an internal standard.

¹⁹F NMR Data Summary

| Fluorine | Chemical Shift (δ, ppm) |

| Ar-F | ~ -110 |

Interpretation:

-

The two equivalent fluorine atoms in this compound give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of approximately -110 ppm is within the expected range for aromatic fluorine compounds.[3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Processing: A background spectrum is subtracted from the sample spectrum.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1710 | C=O stretch | Aldehyde |

| ~1620, ~1590 | C=C stretch | Aromatic ring |

| ~1270 | C-F stretch | Aryl fluoride |

Interpretation:

-

The C-H stretching vibrations of the aromatic ring are observed around 3080 cm⁻¹.

-

The characteristic aldehyde C-H stretching appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

A strong absorption at approximately 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the aldehyde group. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic aldehyde.

-

The C=C stretching vibrations of the aromatic ring are seen at around 1620 and 1590 cm⁻¹.

-

A strong band around 1270 cm⁻¹ can be attributed to the C-F stretching vibration .[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular ion) |

| 141 | [M-H]⁺ |

| 113 | [M-CHO]⁺ |

| 85 | [M-CHO-CO]⁺ or [C₅H₂F₂]⁺ |

Interpretation:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 142, corresponding to the molecular weight of the compound.[6] The fragmentation pattern is consistent with that of aromatic aldehydes and halogenated compounds.

-

[M]⁺ (m/z 142): The molecular ion is readily observed.

-

[M-H]⁺ (m/z 141): Loss of the aldehydic hydrogen atom results in a stable acylium ion.

-

[M-CHO]⁺ (m/z 113): Cleavage of the formyl group leads to the formation of the 2,6-difluorophenyl cation.

-

[C₅H₂F₂]⁺ (m/z 85): Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can occur, a common fragmentation pathway for aromatic aldehydes.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The spectral data are consistent with the known structure, and the detailed analysis presented in this guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate. The distinct spectroscopic signatures, particularly the ¹⁹F NMR signal, the characteristic IR absorptions of the aldehyde and aryl fluoride groups, and the predictable fragmentation pattern in the mass spectrum, allow for confident identification and quality assessment.

References

Introduction: The Structural Significance of 2,6-Difluorobenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-Difluorobenzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond a superficial overview to explore the nuanced spectral features that arise from the molecule's unique electronic and steric environment, grounding our analysis in the fundamental principles of NMR spectroscopy.

This compound is a key synthetic intermediate in the production of various pharmaceuticals and agrochemicals. The presence of two ortho-fluorine atoms flanking a reactive aldehyde group imparts distinct chemical properties and steric constraints. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. The spectrum, while seemingly simple, reveals a wealth of information through chemical shifts and complex spin-spin coupling patterns, including through-space interactions, which are critical for unambiguous characterization.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity)[1].

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of a proton. Electronegative atoms, like oxygen and fluorine, withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield)[2]. The aldehyde proton, for instance, is significantly deshielded by the adjacent carbonyl group[2][3].

-

Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic fields of non-equivalent nuclei on adjacent atoms splits signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about molecular connectivity and geometry[4].

In fluorinated compounds like this compound, coupling between protons and fluorine nuclei (¹⁹F, also a spin I=½ nucleus) is a dominant and structurally informative feature. This coupling can occur through bonds (²J, ³J, etc.) and, notably, through space[5][6].

Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is defined by two distinct regions: the highly deshielded aldehyde proton and the aromatic system. Due to the molecule's C₂ᵥ symmetry, the two protons at positions 3 and 5 are chemically equivalent, as are the two fluorine atoms at positions 2 and 6.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

The Aldehyde Proton (H-CHO)

-

Chemical Shift (δ): The aldehyde proton resonates significantly downfield, typically in the range of δ 9.9–10.5 ppm. This is a result of the strong deshielding effect of the electronegative carbonyl oxygen and the magnetic anisotropy of the C=O bond[7].

-

Multiplicity: This proton exhibits a distinctive triplet multiplicity. This splitting pattern is not due to coupling with other protons but arises from a four-bond coupling (⁴J) to the two equivalent ortho-fluorine atoms (⁴JHF). This through-space interaction is a hallmark of this substitution pattern. The expected coupling constant is typically small, around 1-2 Hz.

The Aromatic Protons (H-3, H-4, H-5)

The aromatic region of the spectrum displays a complex pattern resulting from multiple proton-proton and proton-fluorine couplings.

-

H-4 (para-proton):

-

Chemical Shift (δ): This proton is expected to appear around δ 7.6–7.8 ppm.

-

Multiplicity: It will appear as a triplet due to coupling with the two equivalent meta-protons, H-3 and H-5 (³JHH ≈ 7–9 Hz). A finer splitting might be observed due to a five-bond coupling to the ortho-fluorine atoms (⁵JHF), but this is often unresolved.

-

-

H-3 and H-5 (meta-protons):

-

Chemical Shift (δ): These two equivalent protons are expected to resonate upfield relative to H-4, typically in the range of δ 7.1–7.3 ppm.

-

Multiplicity: The signal for H-3/H-5 is the most complex. It is split by the adjacent para-proton H-4 (³JHH ≈ 7–9 Hz) and by the adjacent ortho-fluorine atom (³JHF ≈ 5–7 Hz). This results in a triplet of doublets (td) or a complex multiplet. The larger coupling constant will be the ³JHH, and the smaller will be the ³JHF.

-

Spin-Spin Coupling Network

Caption: Key spin-spin coupling interactions in this compound.

Summary of Expected ¹H NMR Data

| Proton Assignment | Integration | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-CHO | 1H | 9.9 – 10.5 | Triplet (t) | ⁴JHF ≈ 1–2 |

| H-4 | 1H | 7.6 – 7.8 | Triplet (t) | ³JHH ≈ 7–9 |

| H-3, H-5 | 2H | 7.1 – 7.3 | Triplet of Doublets (td) | ³JHH ≈ 7–9, ³JHF ≈ 5–7 |

Note: Chemical shifts are solvent-dependent and these values are typical for CDCl₃.

Experimental Protocol for High-Resolution ¹H NMR

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data[8].

Workflow for NMR Sample Preparation and Acquisition

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology

A. Sample Preparation

-

Weighing: Accurately weigh 5–25 mg of this compound into a clean, dry vial[9][10]. For routine ¹H NMR, a smaller amount is often sufficient[11].

-

Solvent Selection: Add approximately 0.6–0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)[9][12]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the vial. TMS serves as the internal reference, with its signal defined as 0.0 ppm[3].

-

Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[10][11]. The final sample depth should be approximately 4-5 cm[10].

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. Data Acquisition (Using a 400 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer's autosampler or manual probe.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual "shimming" to optimize the magnetic field homogeneity, which is crucial for achieving sharp, symmetrical peaks[8][12].

-

Acquisition Parameters: Set appropriate parameters for a standard ¹H experiment:

-

Pulse Angle: A 30° or 45° pulse is typical for routine spectra to balance signal intensity and relaxation time[8].

-

Acquisition Time: Set to 2–4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (d1): A delay of 1–5 seconds between pulses allows for nearly complete T₁ relaxation, ensuring accurate signal integration[8].

-

Number of Scans (ns): For a sample of this concentration, 8 or 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

C. Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive absorption mode. Correct the baseline to be flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Analysis: Integrate the signals to determine the proton ratios and measure the chemical shifts and coupling constants of the multiplets.

Conclusion

The ¹H NMR spectrum of this compound is a powerful illustration of how substituent effects and through-space interactions manifest in NMR spectroscopy. The characteristic triplet of the aldehyde proton, arising from ⁴JHF coupling, and the complex triplet of doublets for the meta-protons (H-3/H-5) provide an unambiguous fingerprint for this structure. By combining a robust theoretical understanding with a meticulous experimental approach, researchers can confidently use ¹H NMR to verify the identity and purity of this important synthetic building block, ensuring the integrity of their downstream applications.

References

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. J-coupling - Wikipedia [en.wikipedia.org]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,6-Difluorobenzaldehyde

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2,6-difluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. This document delves into the theoretical underpinnings of the substituent effects on the chemical shifts, presents predicted spectral data, and offers a detailed experimental protocol for acquiring a 13C NMR spectrum of this compound.

Introduction

This compound (CAS No: 437-81-0) is a key synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals.[1][2][3][4][5] Its molecular structure, featuring a benzaldehyde core with two fluorine atoms ortho to the aldehyde group, presents a unique electronic environment. 13C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.[6] The chemical shift of each carbon atom provides a sensitive probe into its local electronic environment, which is significantly influenced by the neighboring functional groups.[7] This guide will explore the interplay of these electronic effects in this compound and provide a practical framework for its 13C NMR analysis.

Theoretical Principles: Substituent Effects on 13C NMR Chemical Shifts

The 13C NMR spectrum of a substituted benzene derivative is a reflection of the electronic perturbations induced by the substituents on the aromatic ring. In this compound, the chemical shifts of the aromatic carbons are primarily governed by the interplay of the inductive and resonance effects of the aldehyde (-CHO) and fluorine (-F) groups.

The aldehyde group is a moderately deactivating, meta-directing group. It exerts a significant electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing resonance effect (-M). This generally leads to a deshielding of the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene.[8] The carbonyl carbon of the aldehyde group itself is highly deshielded and typically resonates in the 190-195 ppm region.[8]

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbon atoms. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, leading to an electron-donating resonance effect (+M).[9] This resonance effect is most pronounced at the ortho and para positions. The net effect on the chemical shifts of the aromatic carbons is a complex interplay of these opposing forces.[10][11]

In the case of this compound, the two fluorine atoms are expected to strongly deshield the carbons to which they are directly attached (C-2 and C-6). The aldehyde group will also contribute to the overall electronic landscape of the molecule.

Predicted 13C NMR Chemical Shifts of this compound

In the absence of readily available experimental data in the literature, a predicted 13C NMR spectrum was generated using the online NMR prediction tool, NMRDB.org.[2] It is important to note that these are theoretical values and may differ from experimental results due to solvent effects and other environmental factors.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 187.3 |

| C1 | 118.3 |

| C2, C6 | 163.5 |

| C3, C5 | 113.1 |

| C4 | 138.4 |

Prediction generated using NMRDB.org[2]

Assignment of Predicted Resonances

The assignment of the predicted chemical shifts to the specific carbon atoms of this compound is based on established principles of 13C NMR spectroscopy:

-

Carbonyl Carbon (C=O): The signal at 187.3 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. This region of the spectrum is characteristic of aldehydes and ketones.

-

Carbons Bearing Fluorine (C2, C6): The signal at 163.5 ppm is assigned to the two equivalent carbons directly bonded to the highly electronegative fluorine atoms. The strong inductive effect of fluorine causes a significant downfield shift.

-

Carbon at the Para Position (C4): The signal at 138.4 ppm is assigned to the carbon atom para to the aldehyde group. This carbon is deshielded by the electron-withdrawing nature of the aldehyde.

-

Carbon Bearing the Aldehyde Group (C1): The signal at 118.3 ppm is assigned to the carbon atom to which the aldehyde group is attached.

-

Carbons at the Meta Positions (C3, C5): The signal at 113.1 ppm is assigned to the two equivalent carbon atoms meta to the aldehyde group. These carbons are the most shielded in the aromatic region.

Visualizing Substituent Effects

The following diagram, generated using Graphviz, illustrates the primary electronic effects of the fluorine and aldehyde substituents on the aromatic ring of this compound.

Caption: Electronic effects of substituents in this compound.

Experimental Protocol for 13C NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

-

Select a standard 1D 13C pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

-

Set a relaxation delay (D1) of 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

Set the number of scans (NS) based on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.

-

Initiate the data acquisition.

4. Data Processing:

-

Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform a baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Experimental Workflow

The following flowchart, generated using Graphviz, outlines the key steps in the experimental workflow for the 13C NMR analysis of this compound.

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

References

- 1. CASPRE [caspre.ca]

- 2. Predict 13C carbon NMR spectra [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. Predict 1H proton NMR spectra [nmrdb.org]

- 8. Visualizer loader [nmrdb.org]

- 9. youtube.com [youtube.com]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

An In-depth Technical Guide to the Stability and Storage of 2,6-Difluorobenzaldehyde

Abstract

2,6-Difluorobenzaldehyde is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the ortho-difluoro substitution, impart distinct reactivity and conformational characteristics. However, the aldehyde functional group is inherently susceptible to degradation, necessitating a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its potential degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling.

Introduction: The Significance of this compound

This compound (C₇H₄F₂O) is an aromatic aldehyde whose chemical behavior is dominated by the interplay between the electron-withdrawing nature of the two fluorine atoms and the reactivity of the aldehyde moiety.[1] The fluorine substituents significantly influence the electrophilicity of the carbonyl carbon and the overall stability of the molecule. This compound serves as a critical intermediate in the synthesis of a wide range of complex molecules, including bioactive compounds where the difluorophenyl group is a key pharmacophore.[2][3][4] Given its importance, maintaining its chemical purity from procurement to application is paramount for researchers and drug development professionals.

Physicochemical Properties and Inherent Stability

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O | [5][6] |

| Molecular Weight | 142.10 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid or lump | [6] |

| Melting Point | 15-17 °C | [2] |

| Boiling Point | 82-84 °C at 15-20 mmHg | [2] |

| Density | 1.317 g/mL at 25 °C | [2] |

| Flash Point | 82.5 °C (closed cup) | [7] |

The aldehyde group is inherently reactive and prone to several degradation pathways. The stability of this compound is a kinetic and thermodynamic balance influenced by external factors. While the compound is considered stable under recommended storage conditions, its reactivity necessitates careful handling to prevent degradation.[8]

Core Principles of Stability and Degradation Pathways

The primary threats to the stability of this compound are oxidation, polymerization, and reactions with incompatible materials. These processes are often catalyzed by exposure to air, light, moisture, and elevated temperatures.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, in this case, 2,6-difluorobenzoic acid. This is the most common degradation pathway for aldehydes and is primarily initiated by atmospheric oxygen.[9][10] The presence of impurities can catalyze this process. The formation of 2,6-difluorobenzoic acid introduces an acidic impurity that can further catalyze other degradation reactions.

Polymerization

Aromatic aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.[9] For aliphatic aldehydes, this can lead to the formation of trimers.[10] While less common for benzaldehydes under typical storage conditions, the possibility of oligomerization exists, which would manifest as a change in viscosity or the formation of solid precipitates.

Cannizzaro Reaction

In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo the Cannizzaro reaction. This disproportionation reaction results in the formation of the corresponding alcohol (2,6-difluorobenzyl alcohol) and the salt of the carboxylic acid (2,6-difluorobenzoate). This underscores the incompatibility with strong bases.[8]

Diagram of Potential Degradation Pathways:

Caption: Key Degradation Pathways for this compound.

Recommended Storage Protocols

The cornerstone of maintaining the integrity of this compound is adherence to strict storage protocols that mitigate the risks of degradation.

Temperature

Low temperature is critical for slowing down the rates of potential degradation reactions. The recommended storage temperature for this compound is between 2-8°C .[11] Refrigeration is mandatory for long-term storage.

Atmosphere

To prevent oxidation, this compound should be stored under an inert atmosphere.[5][11] Nitrogen or argon gas is ideal for this purpose. When receiving the compound, it is often sealed under nitrogen. After opening, it is crucial to flush the headspace of the container with an inert gas before resealing.

Light

Aromatic compounds, including aldehydes, can be sensitive to light, which can provide the activation energy for unwanted reactions like oxidation.[12][13] Therefore, storage in an amber or opaque container is highly recommended to protect the compound from UV and other light sources.[14]

Moisture

Moisture can facilitate certain degradation pathways. It is imperative to store this compound in a dry environment.[6][11] Containers should be tightly sealed to prevent the ingress of atmospheric moisture.[11]

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes reaction kinetics |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation |

| Container | Tightly sealed, amber glass | Prevents moisture ingress and light exposure |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment |

Experimental Workflow: Handling and Aliquoting

Proper handling procedures are as crucial as storage conditions to prevent contamination and degradation.

Diagram of Recommended Handling Workflow:

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold chemical, which would introduce water.

-

Inert Atmosphere: Conduct all manipulations in a well-ventilated fume hood.[6] Have a source of dry nitrogen or argon ready to blanket the chemical.

-

Opening: Briefly remove the cap and immediately introduce a gentle stream of inert gas into the container.

-

Dispensing: Use clean, dry glass syringes or pipettes to withdraw the desired amount. Avoid using metallic spatulas or scoops that could have catalytic impurities.

-

Resealing: After dispensing, flush the headspace of the container with the inert gas for several seconds to displace any air that entered.

-

Sealing: Tightly close the container. For added security against moisture and air ingress, wrapping the cap with Parafilm® is a good laboratory practice.

-

Storage: Promptly return the sealed container to refrigerated storage (2-8°C).

Incompatibilities and Hazard Management

To prevent hazardous reactions and maintain purity, this compound must be stored away from incompatible materials.

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases: Can catalyze the Cannizzaro reaction and polymerization.[8]

-

Acids: Can act as catalysts for polymerization.

Personnel handling this chemical should wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[6][15] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][15]

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal degradation pathways—oxidation and base-catalyzed reactions—are effectively mitigated by a combination of low-temperature storage (2-8°C), the use of an inert atmosphere, and protection from light and moisture. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and purity of this vital chemical intermediate, thereby safeguarding the reliability and validity of their scientific work.

References

- 1. This compound | C7H4F2O | CID 136284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 2,6-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound 98 437-81-0 [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. benchchem.com [benchchem.com]

- 10. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 11. wcu.edu [wcu.edu]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 15. fishersci.fi [fishersci.fi]

A Technical Guide to the Synthesis of 2,6-Difluorobenzaldehyde from 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzaldehyde is a critical building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties, stemming from the two fluorine atoms positioned ortho to the aldehyde group, make it an invaluable synthon for introducing the 2,6-difluorophenyl moiety into complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic route to this compound, commencing from the readily available starting material, 1,3-difluorobenzene. The core of this document focuses on the highly regioselective ortho-lithiation followed by formylation, a field-proven method that offers excellent control and respectable yields. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss an alternative industrial-scale synthesis via halogen exchange.

Introduction: The Significance of the 2,6-Difluorophenyl Moiety

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of drug discovery, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The 2,6-difluorophenyl group, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. Beyond pharmaceuticals, this versatile intermediate is employed in the synthesis of high-performance liquid crystals and specialized polymers.[1]

Primary Synthetic Strategy: Ortho-Directed Metalation (o-DMG)

The most direct and widely utilized laboratory-scale synthesis of this compound from 1,3-difluorobenzene hinges on the principle of directed ortho-metalation (DoM).[3][4] In this strategy, a heteroatom-containing functional group on an aromatic ring directs the deprotonation of a proximal ortho-position by a strong base, typically an organolithium reagent. In the case of 1,3-difluorobenzene, the fluorine atoms themselves act as weak directing groups, and the acidity of the proton at the C2 position is enhanced due to the inductive effect of the adjacent fluorine atoms.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence:

-

Ortho-Lithiation: 1,3-Difluorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The lithium reagent selectively abstracts the proton at the C2 position, which is situated between the two fluorine atoms, to form the highly reactive 2,6-difluorophenyllithium intermediate. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF), which solvates the lithium cation and facilitates the deprotonation.[3][5]

-

Formylation: The resulting aryllithium species is a potent nucleophile. It is then quenched with an electrophilic formylating agent to introduce the aldehyde functionality. Common formylating agents for this purpose include N,N-dimethylformamide (DMF) or N-formylpiperidine.[6] A subsequent aqueous acidic workup hydrolyzes the initial adduct to yield the desired this compound.

The high regioselectivity of this reaction is a key advantage, as it avoids the formation of other isomers that might arise from classical electrophilic aromatic substitution methods.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the ortho-lithiation/formylation synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1,3-Difluorobenzene | [5] |

| Key Reagents | n-Butyllithium, N-Methylformanilide | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Temperature | -50 °C | [5] |

| Yield | 58% | [5] |

| Boiling Point | 72-74 °C at 12 mmHg | [5] |

Experimental Protocol: Ortho-Lithiation and Formylation of 1,3-Difluorobenzene

This protocol is adapted from a verified synthetic procedure.[5]

Materials and Reagents

-

1,3-Difluorobenzene (25 g, 0.22 mol)

-

n-Butyllithium (99 mL of 2.3 M solution in hexane, 0.228 mol)

-

N-Methylformanilide (29.7 g, 0.22 mol)

-

Tetrahydrofuran (THF), anhydrous (200 mL)

-

1N Sulfuric Acid (1 L)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature bath, and standard glassware for extraction and distillation.

Step-by-Step Procedure

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,3-difluorobenzene (25 g, 0.22 mol) and anhydrous THF (150 mL).

-

Cooling: The reaction mixture is cooled to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Lithiation: n-Butyllithium (99 mL of 2.3 M solution in hexane, 0.228 mol) is added dropwise over 20 minutes, ensuring the internal temperature is maintained at -50 °C.

-

Stirring: The resulting mixture is stirred at -50 °C for 1.5 hours.

-

Formylation: A solution of N-methylformanilide (29.7 g, 0.22 mol) in anhydrous THF (50 mL) is added dropwise over 20 minutes at -50 °C.

-

Continued Stirring: The reaction mixture is stirred for an additional 1.5 hours at -50 °C.

-

Quenching: The reaction is quenched by slowly pouring the mixture into 1 L of cold 1N sulfuric acid with vigorous stirring.

-

Extraction: The quenched mixture is transferred to a separatory funnel and extracted with three portions of diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil.

-

Purification: The crude oil is purified by vacuum distillation. The fraction boiling at 72-74 °C/12 mmHg is collected, yielding pure this compound (18.2 g, 58%).[5]

Visualization of the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound via ortho-lithiation and formylation.

Alternative Industrial Synthesis: Halogen Exchange

On an industrial scale, an alternative route to this compound involves a halogen exchange reaction starting from the more readily available 2,6-dichlorobenzaldehyde.[1] This method, often referred to as the Finkelstein reaction for aromatic systems, typically employs an alkali metal fluoride, such as potassium fluoride, as the fluorine source.

General Principles

The reaction is generally carried out in a high-boiling polar aprotic solvent, such as sulfolane, to facilitate the dissolution of the fluoride salt and to achieve the high temperatures required for the substitution.[7] A phase-transfer catalyst, like a quaternary ammonium salt, may also be used to enhance the reactivity of the fluoride anion.[1]

Caption: A simplified diagram of the halogen exchange route to this compound.

While this method is suitable for large-scale production, it requires more forcing conditions than the ortho-lithiation route and may present challenges in achieving complete conversion and purification.

Conclusion

The synthesis of this compound from 1,3-difluorobenzene via directed ortho-metalation and subsequent formylation stands as a robust and highly regioselective method, making it particularly attractive for laboratory and research settings. The causality of the reaction pathway is well-understood, and the protocol is reliable when executed with appropriate attention to anhydrous and low-temperature conditions. For industrial applications, halogen exchange from 2,6-dichlorobenzaldehyde provides a viable, albeit more demanding, alternative. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific requirements of the research or development program.

References

- 1. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

The Industrial Synthesis of 2,6-Difluorobenzaldehyde: A Comprehensive Technical Guide

Introduction: The Strategic Importance of 2,6-Difluorobenzaldehyde

This compound (CAS No. 437-81-0) is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two ortho-fluorine atoms, make it a valuable building block for creating compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of the primary industrial production routes to this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, compare their industrial viability, and detail the necessary protocols for synthesis, purification, and quality control.

Core Industrial Synthesis Routes: A Comparative Analysis

The industrial production of this compound is dominated by three principal synthetic strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as raw material availability, production scale, and cost-effectiveness.

Halogen Exchange (Halex) Reaction of 2,6-Dichlorobenzaldehyde

This is currently the most prevalent industrial method for synthesizing this compound. The process involves a nucleophilic aromatic substitution reaction where the chlorine atoms on 2,6-dichlorobenzaldehyde are replaced by fluorine atoms using an alkali metal fluoride, typically potassium fluoride (KF).

Mechanism and Rationale: The Halex reaction is facilitated by the use of a high-boiling point aprotic polar solvent, such as sulfolane (tetramethylene sulfone), and a phase-transfer catalyst (PTC). The catalyst, commonly a quaternary ammonium salt like tetrabutylammonium chloride, is crucial for solubilizing the fluoride ion in the organic phase, thereby increasing its nucleophilicity. The reaction proceeds in a stepwise manner, with the formation of 2-chloro-6-fluorobenzaldehyde as an intermediate.

Industrial Protocol: Halogen Exchange of 2,6-Dichlorobenzaldehyde

The following protocol is based on an established industrial method[1]:

Step 1: Solvent Preparation and Dehydration

-

Charge the reactor with sulfolane and toluene.

-

Heat the mixture to 110-130°C to remove water and toluene by distillation, ensuring an anhydrous reaction environment.

Step 2: Fluorination Reaction

-

Under a nitrogen atmosphere, add anhydrous potassium fluoride, tetrabutylammonium chloride, and 2,6-dichlorobenzaldehyde to the reactor.

-

Heat the reaction mixture to 140-160°C and maintain for several hours with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC).

Step 3: Product Isolation

-

After the reaction is complete, the crude product mixture is distilled under vacuum (-0.098 MPa). The distillate will contain this compound and sulfolane.

Step 4: Purification

-

The collected distillate is then subjected to fractional distillation under vacuum to separate the this compound from the high-boiling sulfolane, yielding the final product.

Logical Workflow for Halex Synthesis

Caption: Workflow for the industrial synthesis of this compound via the Halex reaction.

Formylation of 1,3-Difluorobenzene

An alternative approach is the direct introduction of a formyl group (-CHO) onto the 1,3-difluorobenzene ring. This is typically achieved through ortho-lithiation followed by reaction with a formylating agent.

Mechanism and Rationale: The fluorine atoms on the benzene ring are ortho-directing for lithiation. Treatment of 1,3-difluorobenzene with a strong base, such as n-butyllithium, at low temperatures selectively removes a proton from the 2-position. The resulting aryllithium species is then quenched with a formylating agent like N-methylformanilide to yield this compound.

Laboratory-Scale Protocol: Formylation of 1,3-Difluorobenzene

The following procedure demonstrates the fundamental chemistry of this route[2]:

Step 1: Lithiation

-

Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -50°C.

-

Slowly add n-butyllithium in hexane while maintaining the temperature at -50°C.

-

Stir the mixture for 1.5 hours at -50°C.

Step 2: Formylation

-

Add a solution of N-methylformanilide in THF to the reaction mixture at -50°C.

-

Continue stirring for another 1.5 hours at -50°C.

Step 3: Quenching and Extraction

-

Pour the reaction mixture into cold 1N sulfuric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

Step 4: Purification

-

Concentrate the filtrate to obtain a crude oil.

-

Purify the oil by vacuum distillation to yield this compound.

Reaction Pathway for Formylation

Caption: Key steps in the synthesis of this compound via formylation of 1,3-difluorobenzene.

Oxidation of 2,6-Difluorotoluene

A more atom-economical route is the direct oxidation of the methyl group of 2,6-difluorotoluene to an aldehyde. This method can be performed as a continuous process, which is advantageous for industrial-scale production.

Mechanism and Rationale: The selective oxidation of the methyl group is achieved using a catalytic system, often involving cobalt (II) acetate and sodium molybdate, with hydrogen peroxide as the oxidant in an acetic acid solvent. The reaction is typically carried out in a continuous flow reactor to ensure better control over reaction parameters and enhance safety.

Industrial Protocol: Continuous Oxidation of 2,6-Difluorotoluene

The following protocol is based on a continuous flow process described in a patent[3] and a related application note[4]:

Step 1: Preparation of Reactant Solutions

-

Reactant/Catalyst Solution: Dissolve cobalt (II) acetate and sodium molybdate in a mixture of 2,6-difluorotoluene and acetic acid.

-

Oxidant/Promoter Solution: Dissolve sodium bromide in a 25% hydrogen peroxide solution.

Step 2: Continuous Reaction

-

Set up a continuous flow reactor system and heat it to the desired temperature (e.g., 105°C).

-

Pump the reactant/catalyst solution and the oxidant/promoter solution into the reactor at controlled flow rates.

-

The reaction mixture traverses the heated reactor for a specific residence time (e.g., 600 seconds).

Step 3: Quenching and Collection

-

The output from the reactor is passed through a heat exchanger to rapidly cool the mixture to 0°C.

-

The cooled reaction mixture is collected in a vessel containing a quenching agent like dichloromethane.

Step 4: Analysis and Purification

-